molecular formula C16H19NO4 B3195204 (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate CAS No. 88861-51-2

(7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate

Cat. No.: B3195204
CAS No.: 88861-51-2
M. Wt: 289.33 g/mol
InChI Key: YZOASCBRXDDFFK-UHFFFAOYSA-N
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Description

(7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a diethylamino group at the 7th position, an oxo group at the 2nd position, and a methyl acetate group at the 4th position of the chromen ring.

Scientific Research Applications

(7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Employed in the study of enzyme activities and cellular processes, particularly in fluorescence microscopy and flow cytometry.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Future Directions

: CymitQuimica : ChemicalBook : ChemicalBook

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one, a common coumarin derivative.

    Alkylation: The 7-hydroxy group is alkylated using diethylamine in the presence of a suitable base such as potassium carbonate in a solvent like acetone at elevated temperatures.

    Acylation: The resulting intermediate is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate moiety, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amide or thioester derivatives.

Mechanism of Action

The mechanism of action of (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to the presence of the coumarin moiety, which can be excited by UV light, making it useful in imaging and diagnostic applications.

    Biological Activity: The diethylamino group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects such as enzyme inhibition or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant and fragrance properties.

    Umbelliferone: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.

    Warfarin: A well-known anticoagulant derived from coumarin.

Uniqueness

(7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl acetate is unique due to the presence of the diethylamino group, which enhances its solubility and biological activity compared to other coumarin derivatives. Its strong fluorescence also makes it particularly valuable in analytical and diagnostic applications.

Properties

IUPAC Name

[7-(diethylamino)-2-oxochromen-4-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-17(5-2)13-6-7-14-12(10-20-11(3)18)8-16(19)21-15(14)9-13/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOASCBRXDDFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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